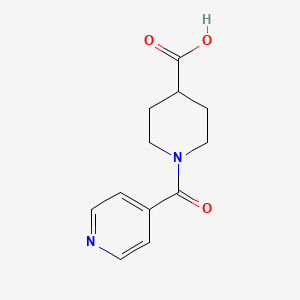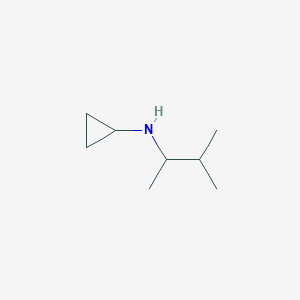
N-(3-Methylbutan-2-yl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of cyclopropylamine derivatives can be complex due to the inherent strain of the cyclopropane ring. Paper describes the use of cyclopropenimine as a catalyst in the Mannich reaction, which is a method for forming carbon-carbon bonds adjacent to a nitrogen atom in an amine. This reaction demonstrates the potential for cyclopropylamines to participate in synthetic transformations that can be used to create a wide array of products with high levels of enantio- and diastereoselectivity.
Molecular Structure Analysis
Cyclopropylamines, such as those mentioned in the papers, have a three-membered ring that imparts significant ring strain, influencing their molecular structure and reactivity. The crystal structure of a related compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, is detailed in paper , highlighting the importance of molecular geometry, intermolecular hydrogen bonding, and crystal packing in determining the physical properties of these compounds.
Chemical Reactions Analysis
The reactivity of cyclopropylamine derivatives is highlighted in paper , where N-cyclopropyl-N-phenylamine undergoes an autocatalytic radical ring-opening under aerobic conditions, leading to the formation of N-(1,2-dioxolan-3-yl)-N-phenylamine. This transformation is indicative of the unique reactivity of cyclopropylamines, which can undergo ring-opening reactions to form new and unexpected products.
Physical and Chemical Properties Analysis
Cyclopropylamines exhibit unique physical and chemical properties due to their strained ring structure. Paper compares the association of cyclopropylamine with n-propylamine, revealing that cyclopropylamine has a higher acidity and may have slightly weaker hydrogen bonding interactions due to steric factors or reduced acceptor ability. These properties are important for understanding the behavior of cyclopropylamines in various chemical environments and can influence their reactivity and applications in synthesis.
科学的研究の応用
-
Organic Synthesis
- N-(3-Methylbutan-2-yl)cyclopropanamine is an organic intermediate . It can be synthesized through nucleophilic and amidation reactions . The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
- The compound has been used in the study of molecular electrostatic potential and frontier molecular orbitals to further clarify certain physical and chemical properties .
-
Medical Research
- N-(3-Methylbutan-2-yl)cyclopropanamine hydrochloride has been investigated for its role in drug development. It has shown potential in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular conditions. Clinical trials are underway to evaluate its efficacy and safety in humans.
-
Chemical Research
-
Pharmaceutical Development
- N-(3-Methylbutan-2-yl)cyclopropanamine hydrochloride has been investigated for its potential role in pharmaceutical development. It’s being studied for its potential in treating various diseases, including cancer, neurological disorders, and cardiovascular conditions.
-
Chemical Analysis
-
Pharmaceutical Manufacturing
- N-(3-Methylbutan-2-yl)cyclopropanamine hydrochloride has been investigated for its potential role in pharmaceutical manufacturing. It’s being studied for its potential in treating various diseases, including cancer, neurological disorders, and cardiovascular conditions.
Safety And Hazards
特性
IUPAC Name |
N-(3-methylbutan-2-yl)cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-6(2)7(3)9-8-4-5-8/h6-9H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZNLAPAPRESJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588215 |
Source


|
| Record name | N-(3-Methylbutan-2-yl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methylbutan-2-yl)cyclopropanamine | |
CAS RN |
926204-43-5 |
Source


|
| Record name | N-(3-Methylbutan-2-yl)cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride](/img/structure/B1320368.png)
![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320373.png)
![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320374.png)
![4-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1320376.png)
![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1320377.png)

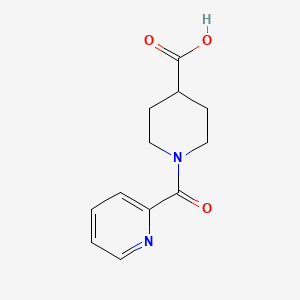
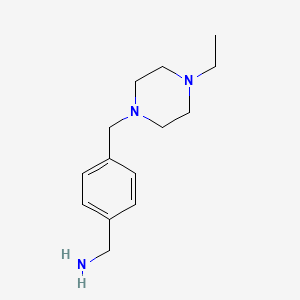
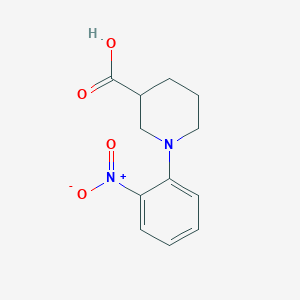
![[5-(Morpholin-4-yl)thiophen-2-yl]methanol](/img/structure/B1320387.png)
